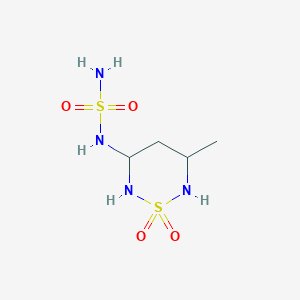
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide is a chemical compound characterized by its unique structure, which includes a thiadiazine ring with a sulfuric diamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide typically involves the reaction of 5-methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazine with sulfuric diamide under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
- Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~2,6-thiadiazine-3-carboxylate
Uniqueness
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide is unique due to its sulfuric diamide group, which imparts distinct chemical properties and reactivity compared to other thiadiazine derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
857747-77-4 |
|---|---|
Molecular Formula |
C4H12N4O4S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-5-(sulfamoylamino)-1,2,6-thiadiazinane |
InChI |
InChI=1S/C4H12N4O4S2/c1-3-2-4(7-13(5,9)10)8-14(11,12)6-3/h3-4,6-8H,2H2,1H3,(H2,5,9,10) |
InChI Key |
DUXIYPRPJHUKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NS(=O)(=O)N1)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















